molecular formula C23H26Cl2O6 B078088 Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester CAS No. 14496-66-3

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester

Cat. No.: B078088
CAS No.: 14496-66-3
M. Wt: 469.4 g/mol
InChI Key: XBGRDKKBYZSYFW-UHFFFAOYSA-N
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Description

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester is a chemical compound with the molecular formula C23H26Cl2O6 and a molecular weight of 469.4 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester typically involves the esterification of 1,2-propanediol with alpha-(p-chlorophenoxy)isobutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol bis(alpha-(p-methoxyphenoxy)isobutyrate): Similar structure but with methoxy groups instead of chlorine atoms.

    1,2-Propanediol bis(alpha-(p-bromophenoxy)isobutyrate): Similar structure but with bromine atoms instead of chlorine atoms.

Uniqueness

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.

Properties

CAS No.

14496-66-3

Molecular Formula

C23H26Cl2O6

Molecular Weight

469.4 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3

InChI Key

XBGRDKKBYZSYFW-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Synonyms

Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester

Origin of Product

United States

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